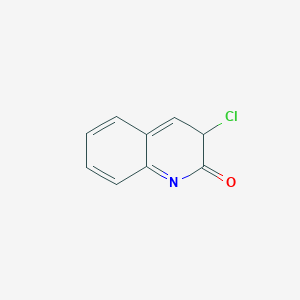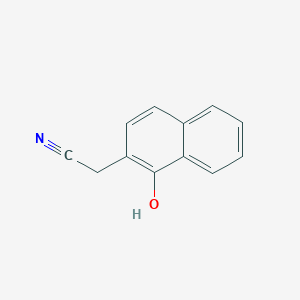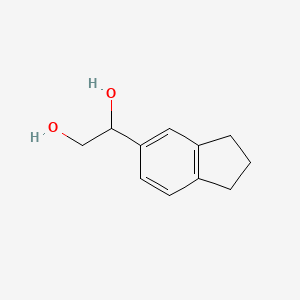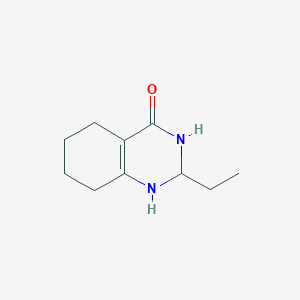![molecular formula C8H7N3O2 B11910823 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid CAS No. 933750-50-6](/img/structure/B11910823.png)
2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The imidazo[4,5-c]pyridine scaffold is known for its presence in various pharmacologically active molecules, making it a valuable target for synthetic and medicinal chemists .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . These methods are advantageous due to their ability to produce the target compound in a single synthetic stage with high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as γ-aminobutyric acid (GABA) receptor modulators, influencing neurotransmission in the central nervous system . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[4,5-b]pyridine: Studied for its potential as an anti-inflammatory and anticancer agent.
Imidazo[1,2-b]pyridazine: Investigated for its antimicrobial and antiviral properties.
Uniqueness
2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to serve as a versatile building block for the synthesis of various biologically active compounds highlights its importance in medicinal chemistry and drug development.
特性
CAS番号 |
933750-50-6 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3H2,(H,10,11)(H,12,13) |
InChIキー |
YCXWOJYZWHFZNY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1N=C(N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylfuro[3,2-F]quinoline](/img/structure/B11910752.png)


![(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol](/img/structure/B11910772.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11910780.png)



![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)



